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Amphiphysins are a family of proteins critically involved in membrane dynamics, particularly in

the process of clathrin-mediated endocytosis (CME). In mammals, two main isoforms,

Amphiphysin 1 (Amph1) and Amphiphysin 2 (Amph2, also known as BIN1), play pivotal roles.

While sharing structural similarities, these isoforms exhibit distinct functional specificities, tissue

distribution, and regulatory mechanisms. This guide provides a comprehensive comparative

analysis of Amphiphysin 1 and 2, supported by experimental data, detailed methodologies, and

visual representations of their signaling pathways.

I. Structural and Functional Comparison
Amphiphysin isoforms are characterized by a conserved domain architecture consisting of an

N-terminal Bin-Amphiphysin-Rvs (BAR) domain, a central Clathrin and AP-2 binding (CLAP)

domain, and a C-terminal Src homology 3 (SH3) domain.[1] This modular structure allows them

to act as scaffolds, recruiting various components of the endocytic machinery to the site of

vesicle budding.
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Feature
Amphiphysin 1
(Amph1)

Amphiphysin 2
(BIN1)

References

Gene AMPH BIN1 [1]

Primary Tissue

Distribution

Brain, enriched in

presynaptic nerve

terminals.

Ubiquitous, with

specific splice

isoforms highly

expressed in skeletal

muscle and brain.

[1][2]

Primary Cellular

Function

Recruitment of

dynamin to sites of

clathrin-mediated

endocytosis in

neurons.

Varies by isoform:

neuronal isoforms

participate in

endocytosis, while

muscle-specific

isoforms are crucial

for T-tubule formation

and maintenance.

[1][2]

Domain Architecture N-BAR, CLAP, SH3
N-BAR, CLAP (in

some isoforms), SH3
[1]

Splice Variants

Several described,

with varying

expression levels.

Numerous splice

variants with distinct

tissue-specific

expression and

functional domains.

Some lack the CLAP

domain.[1]

[1][2]

Dimerization

Forms homodimers

and heterodimers with

Amphiphysin 2.

Forms homodimers

and heterodimers with

Amphiphysin 1. The

heterodimer is a

predominant form in

the brain.[3]

[3]

II. Comparative Analysis of Molecular Interactions
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The function of amphiphysins is intrinsically linked to their ability to interact with a multitude of

proteins involved in endocytosis and membrane remodeling. While both isoforms share

common binding partners, there are notable differences in their interaction profiles and

affinities.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247007?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interacting Protein
Amphiphysin 1
Interaction

Amphiphysin 2
Interaction

References

Dynamin

Binds to the proline-

rich domain of

dynamin via its SH3

domain. This

interaction is crucial

for recruiting dynamin

to the neck of budding

vesicles. The binding

affinity in solution is

low (Kd in the range of

100-200 µM), but

avidity is increased

upon clustering.

Also binds dynamin

via its SH3 domain.

Some studies suggest

a differential binding

affinity or interaction

with different proline-

rich sequences on

dynamin compared to

Amphiphysin 1.[3]

[3][4]

Clathrin

Binds to the N-

terminal domain of the

clathrin heavy chain

through its CLAP

domain.[5]

Binds to clathrin, with

some splice variants

showing differential

clathrin binding.[1]

[1][5]

AP-2 Adaptor

Complex

Binds to the α-adaptin

subunit of the AP-2

complex with a

reported affinity of

approximately 1.6 µM

for a fragment of

Amph1.

Binds to the AP-2

complex.
[6][7]

Synaptojanin

Interacts with the

proline-rich domain of

the inositol

phosphatase

synaptojanin via its

SH3 domain.

Interacts with

synaptojanin.
[1]
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Tau
Not a primary

interaction partner.

Interacts with the

proline-rich domain of

the microtubule-

associated protein Tau

via its SH3 domain.

This interaction is

implicated in

Alzheimer's disease

pathology and is

regulated by Tau

phosphorylation.

[8][9][10]

III. Functional Performance in Membrane
Remodeling
A key function of amphiphysins is their ability to sense and induce membrane curvature, a

process driven by their BAR domains. This activity is fundamental to the formation of endocytic

vesicles and T-tubules.

| Functional Assay | Amphiphysin 1 | Amphiphysin 2 (BIN1) | References | | :--- | :--- | :--- | |

Membrane Tubulation | The N-BAR domain of Amph1 induces membrane tubulation from

liposomes, with resulting tubules having a diameter of approximately 15-25 nm. | The N-BAR

domain of muscle-specific BIN1 is highly efficient at inducing membrane tubulation, which is

essential for T-tubule formation. The critical concentration for membrane remodeling is reported

to be lower for H0-containing fragments. |[11][12][13] | | Endocytosis (Transferrin Uptake) |

Overexpression of Amph1 alone in COS-7 cells inhibits transferrin uptake, a measure of

clathrin-mediated endocytosis. This inhibition is rescued by co-expression with Amph2,

suggesting the heterodimer is the functional unit. | Overexpression of Amph2 alone also inhibits

transferrin uptake. |[3] | | Dynamin GTPase Activity | Stimulates the GTPase activity of

dynamin, particularly in the context of curved lipid membranes. | The heterodimer of Amph1

and Amph2 activates dynamin's GTPase activity. However, in skeletal muscle, BIN1 has been

shown to act as a negative regulator of Dynamin 2. |[3][4][14] |

IV. Regulation by Post-Translational Modifications
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The function of amphiphysin isoforms is tightly regulated by phosphorylation and

dephosphorylation, which modulate their interactions with binding partners and their subcellular

localization.

Amphiphysin 1 Signaling Pathway
Phosphorylation of Amphiphysin 1 is a key regulatory mechanism in synaptic vesicle

endocytosis. Cyclin-dependent kinase 5 (Cdk5) phosphorylates Amph1 at multiple serine

residues, which inhibits its interaction with other endocytic proteins. Upon neuronal stimulation

and calcium influx, the phosphatase calcineurin dephosphorylates Amph1, promoting its

interaction with dynamin and facilitating endocytosis.
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Cdk5/p35
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(Phosphorylated)
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Tau
 Binds via

SH3 domain
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 Binding
Reduced

SH3 Domain
Binding

Actin
Dynamics

 Regulates

 Regulates
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 Phosphorylates
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 Regulates
SH3 binding

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247007?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Amphiphysin - Wikipedia [en.wikipedia.org]

2. BIN1 bridging integrator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

3. Amphiphysin Heterodimers: Potential Role in Clathrin-mediated Endocytosis - PMC
[pmc.ncbi.nlm.nih.gov]

4. The stimulatory action of amphiphysin on dynamin function is dependent on lipid bilayer
curvature - PMC [pmc.ncbi.nlm.nih.gov]

5. Tandem arrangement of the clathrin and AP-2 binding domains in amphiphysin 1 and
disruption of clathrin coat function by amphiphysin fragments comprising these sites -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. Conformation and Affinity Modulations by Multiple Phosphorylation Occurring in the BIN1
SH3 Domain Binding Site of the Tau Protein Proline-Rich Region - Integrative Structural
Biology [bsi-lille.cnrs.fr]

10. Structural Basis of Tau Interaction With BIN1 and Regulation by Tau Phosphorylation -
PMC [pmc.ncbi.nlm.nih.gov]

11. Simulations of Membrane Tubulation by Lattices of Amphiphysin N-BAR Domains - PMC
[pmc.ncbi.nlm.nih.gov]

12. Structural insights into the cooperative remodeling of membranes by amphiphysin/BIN1 -
PMC [pmc.ncbi.nlm.nih.gov]

13. embopress.org [embopress.org]

14. Amphiphysin (BIN1) negatively regulates dynamin 2 for normal muscle maturation - PMC
[pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1247007/docs?utm_src=pdf-body-img#a-comparative-analysis-of-amphiphysin-isoforms-in-cellular-dynamics
https://www.benchchem.com/product/b1247007?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Amphiphysin
https://www.ncbi.nlm.nih.gov/gene/274
https://pmc.ncbi.nlm.nih.gov/articles/PMC25662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC25662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC516627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC516627/
https://pubmed.ncbi.nlm.nih.gov/10748223/
https://pubmed.ncbi.nlm.nih.gov/10748223/
https://pubmed.ncbi.nlm.nih.gov/10748223/
https://jorgensen.biology.utah.edu/%20%20MANUSCRIPTS%20pdfs/2013%20Ritter%20NECAP.pdf
https://www.researchgate.net/publication/257839751_NECAP_1_Regulates_AP-2_Interactions_to_Control_Vesicle_Size_Number_and_Cargo_During_Clathrin-Mediated_Endocytosis
https://www.researchgate.net/publication/282073331_Tau_phosphorylation_regulates_the_interaction_between_BIN1's_SH3_domain_and_Tau's_proline-rich_domain
https://bsi-lille.cnrs.fr/actualite/conformation-and-affinity-modulations-by-multiple-phosphorylation-occurring-in-the-bin1-sh3-domain-binding-site-of-the-tau-protein-proline-rich-region/
https://bsi-lille.cnrs.fr/actualite/conformation-and-affinity-modulations-by-multiple-phosphorylation-occurring-in-the-bin1-sh3-domain-binding-site-of-the-tau-protein-proline-rich-region/
https://bsi-lille.cnrs.fr/actualite/conformation-and-affinity-modulations-by-multiple-phosphorylation-occurring-in-the-bin1-sh3-domain-binding-site-of-the-tau-protein-proline-rich-region/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6246682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6246682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2743466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2743466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4614383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4614383/
https://www.embopress.org/doi/10.1093/emboj/cdf487
https://pmc.ncbi.nlm.nih.gov/articles/PMC5707152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5707152/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247007?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Comparative Analysis of Amphiphysin Isoforms in
Cellular Dynamics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247007/docs#a-comparative-analysis-of-
amphiphysin-isoforms-in-cellular-dynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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